molecular formula C15H19ClN2O3 B2751404 Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1235386-64-7

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2751404
CAS No.: 1235386-64-7
M. Wt: 310.78
InChI Key: LRHRUUDUIFVBHR-UHFFFAOYSA-N
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Description

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H19ClN2O3 and a molecular weight of 310.78 g/mol

Preparation Methods

The synthesis of Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with methyl 4-aminomethylpiperidine-1-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds, including antitubercular agents and aminopyrazine inhibitors.

    Biology: The compound is studied for its potential biological activities, including its role as a protein kinase D inhibitor.

    Medicine: It is investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of scalable catalysts for asymmetric hydrogenation reactions.

Mechanism of Action

The mechanism of action of Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways . This inhibition can lead to the modulation of cellular processes, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Methyl piperidine-4-carboxylate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    4-Chlorobenzamido derivatives: These compounds have similar structural features and are studied for their potential biological activities.

    Piperidine derivatives: These compounds are widely used in the pharmaceutical industry due to their diverse biological activities.

This compound stands out due to its unique combination of a piperidine ring and a chlorobenzamido group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[(4-chlorobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-21-15(20)18-8-6-11(7-9-18)10-17-14(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHRUUDUIFVBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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